molecular formula C20H17N3O4 B2433827 (S)-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid CAS No. 1266778-58-8

(S)-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid

Cat. No.: B2433827
CAS No.: 1266778-58-8
M. Wt: 363.373
InChI Key: BSWXCLQLAZADLK-KRWDZBQOSA-N
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Description

(S)-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.373. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound has been used in the synthesis of various heterocyclic compounds, such as in the preparation of imidazole spiro compounds from 5-alkoxycarbonyl-1H-pyrrole-2,3-diones and phenylurea. This process involves the formation of alkyl 4-hydroxy-5-oxo-2-[(phenylcarbamoyl)amino]-2,5-dihydro-1H-pyrrole-2-carboxylates, which cyclize in the presence of sodium methoxide to produce triazaspiro compounds. The crystal structures of these compounds have been studied, showcasing the utility of this chemical in structural analysis and synthesis (Dubovtsev et al., 2016).

Linkers for Solid Phase Synthesis

This compound has applications as a linker in solid phase synthesis. It was used in the synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid. These supports show higher acid stability compared to standard trityl resins, and have been used for the immobilization and cleavage of carboxylic acids and amines after modifications (Bleicher et al., 2000).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been synthesized for potential antibacterial drugs. For instance, certain quinoline derivatives featuring the azaspiroheptane structure exhibited potent in vitro antibacterial activity against various respiratory pathogens. This showcases the compound's relevance in the development of new antibacterial agents (Odagiri et al., 2013).

Preparation of Protected Amino Acids

It has been used in the preparation of N-Fmoc-protected β-amino acids for solid-phase syntheses of peptides. This demonstrates its significance in peptide chemistry and drug development (Šebesta et al., 2003).

Fluorophore Development

This compound plays a role in the development of novel fluorophores. For instance, 6-methoxy-4-quinolone, derived from a related compound, was identified as a novel fluorophore with strong fluorescence in a wide pH range, useful in biomedical analysis (Hirano et al., 2004).

Self-Assembled Structures

The self-assembling properties of Fmoc-modified aliphatic amino acids, which include compounds related to (S)-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid, have been studied. These properties are significant for the design of novel self-assembled architectures in nanotechnology and materials science (Gour et al., 2021).

Mechanism of Action

Fmoc-L-Photo-Proline, also known as (S)-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid, is a diazirine-containing, Fmoc-protected proline amino acid . It serves as a multifunctional probe building block and has a unique role in the field of biochemistry and pharmacology.

Target of Action

The primary targets of Fmoc-L-Photo-Proline are cellular targets and protein-protein interactions . The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of these targets .

Mode of Action

Fmoc-L-Photo-Proline interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light at approximately 360 nm, it forms a covalent bond with its targets . This interaction results in changes at the molecular level, enabling the study of cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of cyclic peptidomimetic antibiotics . It can be incorporated into synthetic peptides using solid-phase Fmoc chemistry , which is a common method used in peptide synthesis.

Pharmacokinetics

Its molecular weight of 36337 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The molecular and cellular effects of Fmoc-L-Photo-Proline’s action are primarily related to its ability to form covalent bonds with cellular targets and protein-protein interactions upon UV light irradiation . This allows for the study of these interactions at a molecular level, providing valuable insights into cellular mechanisms and potential drug targets .

Action Environment

The action of Fmoc-L-Photo-Proline is influenced by environmental factors such as light. Specifically, UV light at approximately 360 nm is required for the compound to form a covalent bond with its targets . Therefore, the efficacy and stability of Fmoc-L-Photo-Proline are likely to be influenced by the presence and intensity of UV light.

Properties

IUPAC Name

(5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c24-18(25)17-9-20(21-22-20)11-23(17)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWXCLQLAZADLK-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC12N=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC12N=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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